molecular formula C9H5Cl2N B189448 1,3-Dichloroisoquinoline CAS No. 7742-73-6

1,3-Dichloroisoquinoline

Cat. No.: B189448
CAS No.: 7742-73-6
M. Wt: 198.05 g/mol
InChI Key: BRGZEQXWZWBPJH-UHFFFAOYSA-N
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Description

1,3-Dichloroisoquinoline is a chemical compound with the molecular formula C9H5Cl2N It is a derivative of isoquinoline, characterized by the presence of two chlorine atoms at the 1 and 3 positions on the isoquinoline ring

Preparation Methods

Synthetic Routes and Reaction Conditions: 1,3-Dichloroisoquinoline can be synthesized through several methods. One common approach involves the chlorination of isoquinoline. This process typically uses chlorine gas or other chlorinating agents under controlled conditions to introduce chlorine atoms at the desired positions on the isoquinoline ring .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chlorination reactions. These processes are optimized for efficiency and yield, utilizing advanced techniques and equipment to ensure the consistent production of high-purity this compound .

Chemical Reactions Analysis

Types of Reactions: 1,3-Dichloroisoquinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 1,3-dichloroisoquinoline and its derivatives involves interactions with various molecular targets and pathways. For example, amino-substituted derivatives can form hydrogen bonds with biomolecules, influencing their biological activities . The specific pathways and targets depend on the nature of the substituents and the overall structure of the derivatives.

Comparison with Similar Compounds

Uniqueness: 1,3-Dichloroisoquinoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and the types of reactions it can undergo.

Biological Activity

1,3-Dichloroisoquinoline (DCIQ) is a chlorinated derivative of isoquinoline, characterized by its molecular formula C_9H_6Cl_2N and a molecular weight of 198.05 g/mol. This compound has garnered attention for its potential biological activities, particularly in pharmacology and medicinal chemistry. Research has explored its applications in anti-cancer, anti-inflammatory, and antimicrobial therapies, as well as its role as a precursor for synthesizing more complex molecules.

  • Molecular Formula : C₉H₆Cl₂N
  • Molecular Weight : 198.05 g/mol
  • Melting Point : 121°C to 122°C
  • Boiling Point : Approximately 307°C
  • Appearance : White to brown crystalline powder

Pharmacological Potential

Research indicates that DCIQ and its derivatives exhibit various pharmacological properties:

  • Antiviral Activity : DCIQ has been investigated as a potential inhibitor of HIV-1 integrase. A study by Satyanarayana et al. reported that synthesized derivatives of DCIQ demonstrated significant enzymatic inhibitory effects against HIV-1 integrase with IC₅₀ values ranging from 0.19 to 3.7 µM, indicating strong antiviral potential despite some cytotoxicity in cell cultures .
  • Anticancer Properties : Isoquinoline derivatives are frequently studied for their anticancer activities. DCIQ's structure allows it to interact with various biological pathways that may inhibit cancer cell proliferation .
  • Anti-inflammatory Effects : Some studies suggest that DCIQ may possess anti-inflammatory properties, although specific mechanisms and efficacy require further investigation .

Interaction Studies

Understanding the interactions of DCIQ with biological molecules is crucial for elucidating its pharmacological effects. Interaction studies have focused on:

  • Nucleophilic Substitution Reactions : The chlorine atoms at positions 1 and 3 can be substituted with various functional groups, leading to a variety of derivatives with potentially enhanced biological activity .
  • Cross-Coupling Reactions : DCIQ has shown reactivity in palladium-catalyzed cross-coupling reactions, which can be utilized to synthesize new compounds with diverse functionalities .

Case Studies and Research Findings

Several studies have documented the biological activity of DCIQ and its derivatives:

StudyFindingsIC₅₀ Values
Satyanarayana et al. (2023)Synthesized DCIQ derivatives exhibited antiviral activity against HIV-1 integrase0.19 – 3.7 µM
Ford et al. (2019)Explored differential reactivity of carbon-chlorine bonds in DCIQ for new ligand synthesisNot specified
MedChemExpressReported DCIQ as a biochemical reagent for various biological applicationsNot specified

Synthesis Routes

The synthesis of DCIQ can be achieved through various methods, including:

  • Palladium-Catalyzed Cross-Coupling : This method exploits the differential reactivity of the two chlorine atoms in DCIQ to create new aryl-substituted isoquinolines .
  • Electrophilic Functionalization : Various electrophilic substitutions can lead to the formation of diverse isoquinoline derivatives, enhancing their biological activity .

Q & A

Basic Research Questions

Q. What are the optimized synthetic routes for 1,3-dichloroisoquinoline, and how can reaction conditions influence product purity?

  • Methodological Answer : The synthesis of this compound typically involves chlorination of isoquinoline precursors. For example, nitration of this compound using concentrated HNO₃ in H₂SO₄ at 0–5°C yields nitro derivatives, with recrystallization (EtOAc/petroleum ether) achieving >90% purity . Reaction temperature control is critical: lower temperatures minimize poly-chlorination, while higher temperatures risk degradation. Purification via chromatography or recrystallization is essential to isolate the desired regioisomer .

Q. How can researchers ensure regioselectivity in nucleophilic substitution reactions involving this compound?

  • Methodological Answer : The 1-position of this compound exhibits higher reactivity in cross-coupling reactions due to lower C-Cl bond dissociation energy (BDE: ~93 kcal/mol at the 1-position vs. ~95 kcal/mol at the 3-position). Pd(PPh₃)₄-catalyzed Suzuki-Miyaura coupling with aryl boronic acids selectively substitutes the 1-Cl group, leaving the 3-Cl intact for subsequent modifications (e.g., Ni-catalyzed Grignard reactions or nucleophilic displacement with LiSCH₂Ph) . Solvent choice (e.g., polar aprotic solvents like DMSO) and catalyst selection further enhance selectivity.

Q. What purification techniques are recommended for isolating this compound derivatives, and how do they impact yield?

  • Methodological Answer : Column chromatography (silica gel, hexane/EtOAc gradient) is effective for separating regioisomers. Recrystallization using EtOAc/petroleum ether improves purity (>98% by GC) but may reduce yields due to solubility limitations. For halogenated intermediates, preparative HPLC with C18 columns and acetonitrile/water mobile phases resolves structurally similar compounds .

Advanced Research Questions

Q. How do bond dissociation energies (BDEs) of C-Cl bonds in this compound guide chemoselective transformations?

  • Methodological Answer : DFT calculations (B3LYP functional) reveal that the 1-Cl bond has a lower BDE (~93 kcal/mol) compared to the 3-Cl bond (~95 kcal/mol), explaining preferential reactivity at the 1-position. This difference enables sequential functionalization: Pd-catalyzed coupling at C1 followed by Ni-mediated substitution at C3. Kinetic studies using in situ IR or LC-MS can monitor reaction progress and validate selectivity trends .

Q. What strategies enable the synthesis of 3,3′-biisoquinolines from this compound, and what mechanistic insights support these pathways?

  • Methodological Answer : Zinc reduction of 1-aryl-3-chloroisoquinolines in the presence of NiCl₂–PPh₃ and NaI promotes dimerization to 3,3′-biisoquinolines via radical intermediates. Mechanistic studies (EPR spectroscopy) suggest single-electron transfer from Zn to Ni, generating aryl radicals that couple regioselectively at the 3-position. Yields exceeding 70% are achievable under inert atmospheres (N₂/Ar) .

Q. How can computational tools predict feasible synthetic routes for this compound derivatives?

  • Methodological Answer : Retrosynthesis algorithms (e.g., AI-driven platforms using Reaxys or Pistachio databases) analyze reaction databases to prioritize pathways with high atom economy. For example, coupling this compound with indoles via Pd-catalyzed C-H activation is predicted to favor C1 functionalization. Validation via DFT (transition state modeling) confirms steric and electronic feasibility .

Q. What experimental evidence exists for the biological activity of this compound derivatives, and how are these assays designed?

  • Methodological Answer : Derivatives like 1,3-dichloro-5-nitroisoquinoline (IC₅₀ < 1 µM against tankyrases) are synthesized and tested via enzyme inhibition assays (e.g., fluorescence polarization). Cell-based viability assays (MTT) using cancer lines (e.g., HCT-116) assess antiproliferative effects. Structure-activity relationship (SAR) studies correlate chloro-substitution patterns with potency .

Q. Data Contradiction Analysis

Q. Why do some studies report conflicting regioselectivity in this compound reactions, and how can these discrepancies be resolved?

  • Methodological Answer : Contradictions arise from variations in catalyst loading (e.g., Pd vs. Ni), solvent polarity, or substrate electronic effects. For instance, Sonogashira coupling under Cu-free conditions may favor C3 substitution. Systematic screening (DoE approaches) identifies optimal parameters. Cross-validation using X-ray crystallography (e.g., 3-chloro-1-(8-methoxy-1-naphthyl)isoquinoline structure) confirms regiochemical outcomes .

Properties

IUPAC Name

1,3-dichloroisoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5Cl2N/c10-8-5-6-3-1-2-4-7(6)9(11)12-8/h1-5H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BRGZEQXWZWBPJH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(N=C2Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5Cl2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20305468
Record name 1,3-dichloroisoquinoline
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Molecular Weight

198.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

7742-73-6
Record name 1,3-Dichloroisoquinoline
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Record name NSC 170843
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Record name 7742-73-6
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Record name 1,3-dichloroisoquinoline
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Record name 1,3-Dichloroisoquinoline
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Synthesis routes and methods

Procedure details

A mixture solution of homophthalimide (10.5 g) and phenylphosphonate dichloride (30 ml) was heated at 110° C. for 2 hr. After the reaction mixture was cooled, water was added thereto, and then the resulting mixture was neutralized with sodium carbonate. The resulting mixture was extracted with ethyl acetate, washed with brine, dried, and then the solvent was evaporated. The resulting residue was purified by silica gel column chromatography (methylene chloride), to give 9.30 g of the title compound as white crystals.
Quantity
10.5 g
Type
reactant
Reaction Step One
Name
phenylphosphonate dichloride
Quantity
30 mL
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

1,3-Dichloroisoquinoline
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1,3-Dichloroisoquinoline
1,3-Dichloroisoquinoline
1,3-Dichloroisoquinoline
1,3-Dichloroisoquinoline

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